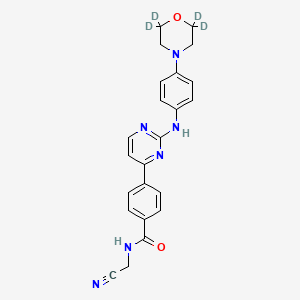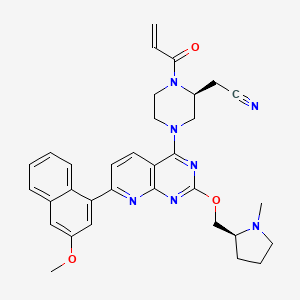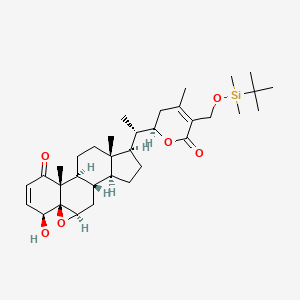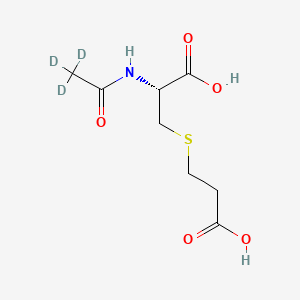
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of L-cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound is often used as a reference standard in analytical chemistry and biochemistry due to its stable isotope labeling, which allows for precise quantification and tracing in metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 typically involves the acetylation of L-cysteine followed by the introduction of a carboxyethyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base to facilitate the reaction. The stable isotope labeling is achieved by incorporating deuterium atoms (d3) during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to verify the incorporation of stable isotopes and the absence of impurities. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for quantification and tracing of metabolic pathways.
Biology: Employed in studies of protein synthesis and metabolic processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 involves its role as a precursor in the synthesis of proteins and other biomolecules. The compound interacts with various enzymes and metabolic pathways, facilitating the incorporation of stable isotopes into target molecules. This allows researchers to trace and quantify metabolic processes with high precision.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-S-(2-carboxyethyl)-L-cysteine: The non-labeled version of the compound.
N-Acetyl-L-cysteine: A related compound used as a mucolytic agent and antioxidant.
S-Carboxymethyl-L-cysteine: Another derivative of L-cysteine with similar applications.
Uniqueness
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 is unique due to its stable isotope labeling, which allows for precise quantification and tracing in metabolic studies. This makes it particularly valuable in research applications where accurate measurement of metabolic processes is essential.
Eigenschaften
Molekularformel |
C8H13NO5S |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
(2R)-3-(2-carboxyethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m0/s1/i1D3 |
InChI-Schlüssel |
CLQPFBSYILTXKI-FYFSCIFKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSCCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


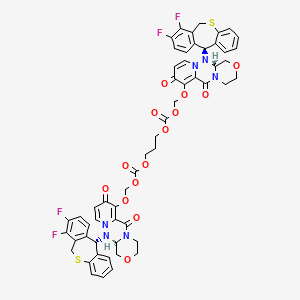

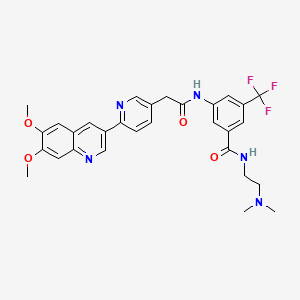
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
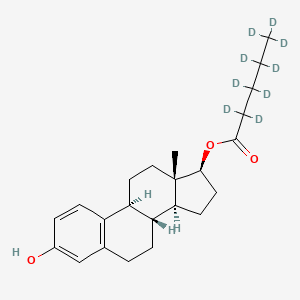

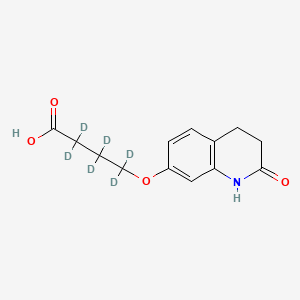
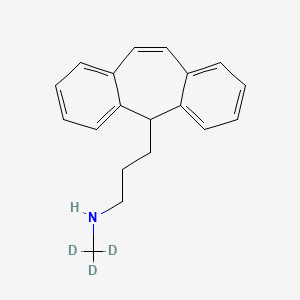
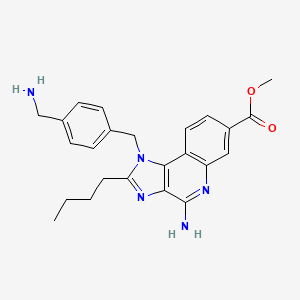
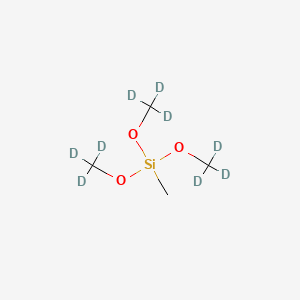
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
